molecular formula C14H16ClN3O5 B11650063 Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate

Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B11650063
M. Wt: 341.75 g/mol
InChI Key: NXYQBMHEZLMVFS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-chloro-3-nitrobenzoyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of both chloro and nitro substituents on the benzoyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H16ClN3O5

Molecular Weight

341.75 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H16ClN3O5/c1-2-23-14(20)17-7-5-16(6-8-17)13(19)10-3-4-11(15)12(9-10)18(21)22/h3-4,9H,2,5-8H2,1H3

InChI Key

NXYQBMHEZLMVFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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